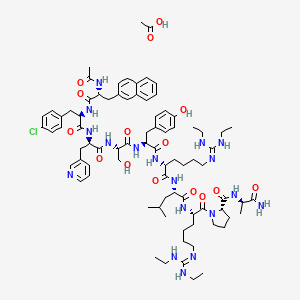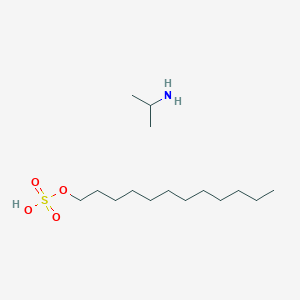![molecular formula C13H15N7O2 B14749466 Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate CAS No. 2227-23-8](/img/structure/B14749466.png)
Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking a benzoate ester and a triaminopyrimidine moiety Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4,6-triaminopyrimidine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with ethyl 4-aminobenzoate in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential as a biological stain and in the development of biosensors.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments with specific optical properties
Wirkmechanismus
The mechanism of action of Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, leading to changes in its molecular structure and properties. This photoresponsive behavior is exploited in applications such as optical data storage and molecular switches. The compound’s interaction with biological molecules can disrupt cellular processes, contributing to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-[(e)-(2,4-diaminopyrimidin-5-yl)diazenyl]benzoate
- Ethyl 4-[(e)-(2,6-diaminopyrimidin-5-yl)diazenyl]benzoate
- Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate derivatives with different ester groups
Uniqueness
This compound is unique due to the presence of three amino groups on the pyrimidine ring, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature contributes to its distinct chemical and biological properties compared to other similar azo compounds .
Eigenschaften
CAS-Nummer |
2227-23-8 |
|---|---|
Molekularformel |
C13H15N7O2 |
Molekulargewicht |
301.30 g/mol |
IUPAC-Name |
ethyl 4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate |
InChI |
InChI=1S/C13H15N7O2/c1-2-22-12(21)7-3-5-8(6-4-7)19-20-9-10(14)17-13(16)18-11(9)15/h3-6H,2H2,1H3,(H6,14,15,16,17,18) |
InChI-Schlüssel |
WZQQJVQXDUYDPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)


![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)

![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)

